molecular formula C14H21NO6 B8097478 10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid

10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid

Cat. No.: B8097478
M. Wt: 299.32 g/mol
InChI Key: SHFFGFYVCNSAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a decanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid typically involves the coupling of a decanoic acid derivative with a pyrrolidine-2,5-dione derivative. One common method involves the activation of the carboxyl group of decanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated ester is then reacted with 2,5-dioxopyrrolidin-1-yl to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbonyl carbon under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of amides, esters, or other derivatives.

Scientific Research Applications

10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can modulate neuronal excitability and has potential therapeutic implications for conditions like epilepsy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid is unique due to its specific decanoic acid backbone, which can influence its physicochemical properties and biological activity

Properties

IUPAC Name

10-(2,5-dioxopyrrolidin-1-yl)oxy-10-oxodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO6/c16-11-9-10-12(17)15(11)21-14(20)8-6-4-2-1-3-5-7-13(18)19/h1-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFFGFYVCNSAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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